molecular formula C9H11BrN2O2 B577815 5-Bromo-N-methoxy-N,3-dimethylpicolinamide CAS No. 1224604-14-1

5-Bromo-N-methoxy-N,3-dimethylpicolinamide

Cat. No.: B577815
CAS No.: 1224604-14-1
M. Wt: 259.103
InChI Key: JQCNTQDJDARJAQ-UHFFFAOYSA-N
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Description

5-Bromo-N-methoxy-N,3-dimethylpicolinamide is a halogenated heterocyclic compound with the molecular formula C9H11BrN2O3. It is known for its unique structural features, which include a bromine atom attached to a pyridine ring and a methoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-methoxy-N,3-dimethylpicolinamide typically involves the bromination of a picolinamide derivative. One common method includes the reaction of 5-bromo-2-methoxypyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-methoxy-N,3-dimethylpicolinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted picolinamide derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Bromo-N-methoxy-N,3-dimethylpicolinamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-N-methoxy-N,3-dimethylpicolinamide involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its binding affinity and reactivity. The compound may inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activities. The exact molecular pathways involved depend on the specific biological context and target enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-N-methoxy-N,3-dimethylpicolinamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both a bromine atom and a methoxy group enhances its reactivity and potential for diverse applications in synthetic and medicinal chemistry .

Properties

IUPAC Name

5-bromo-N-methoxy-N,3-dimethylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O2/c1-6-4-7(10)5-11-8(6)9(13)12(2)14-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQCNTQDJDARJAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C(=O)N(C)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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